molecular formula C30H49NO7S B608511 Lefamulin acetate CAS No. 1350636-82-6

Lefamulin acetate

カタログ番号 B608511
CAS番号: 1350636-82-6
分子量: 567.782
InChIキー: WSMXIQXWHPSVDE-ZPJPNJFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lefamulin acetate, also known as Xenleta, is an orally active antibiotic used for the treatment of community-acquired bacterial pneumonia (CABP). It is the first semi-synthetic pleuromutilin for systemic treatment of bacterial infections in humans .


Synthesis Analysis

Lefamulin is a semi-synthetic pleuromutilin antibiotic. Pleuromutilins were first discovered in the 1950s after being isolated from the edible mushroom Clitophilus scyphoides . The first agent developed was tiamulin, which was approved in 1979 for pulmonary and intestinal infections in animals, followed by valnemulin in 1999 .


Molecular Structure Analysis

The chemical structure of lefamulin contains a tricyclic mutilin core that is necessary for some of its antimicrobial activity . The molecular formula of Lefamulin acetate is C30H49NO7S, and its molecular weight is 567.782 .


Chemical Reactions Analysis

Lefamulin has a unique mechanism of action; it selectively inhibits prokaryotic ribosomal protein synthesis by binding to the peptidyl transferase, resulting in an ‘induced fit’ that tightens the binding pocket around lefamulin .


Physical And Chemical Properties Analysis

The chemical formula of Lefamulin acetate is C30H49NO7S, and its molecular weight is 567.782 . The C14 side chain of lefamulin includes a hydroxyl (OH) group and a primary amine (NH2) group which increases its aqueous solubility .

科学的研究の応用

Treatment of Community-Acquired Bacterial Pneumonia (CABP)

Lefamulin acetate is primarily used for the treatment of adults with community-acquired bacterial pneumonia (CABP) . CABP is a frequent critical pulmonary parenchymal infection and is the leading cause of death among Asian adults . Lefamulin acetate has shown activity against gram-positive bacteria including methicillin-resistant strains as well as atypical organisms which are often implicated in CABP .

Stability-Indicating Analytical Testing

A stability-indicating RP-HPLC method has been developed for the estimation of Lefamulin in pure and pharmaceutical dosage forms . This method is fast, economic, and useful for routine pharmaceutical analysis where Lefamulin is synthesized in pure form, pharmaceutical tablet formulation, and parenteral dosage form, for their quality and safety .

Treatment of Acute Bacterial Skin and Skin-Structure Infections (ABSSSI)

Lefamulin acetate was also investigated for the treatment of acute bacterial skin and skin-structure infections (ABSSSI) .

Overcoming Bacterial Ribosomal Resistance

The C (14) side chain of Lefamulin acetate is responsible for its pharmacodynamic and antimicrobial properties, including supporting in overcoming bacterial ribosomal resistance and mutations improvement amplifying the number of hydrogen bonds to the target site .

Inhibiting Protein Synthesis

Lefamulin acetate has a unique mechanism of action that inhibits bacterial protein synthesis by preventing the binding of tRNA for peptide transfer, preventing peptide bond formation and chain elongation .

Stability in Acidic and Photolytic Environmental Circumstances

Lefamulin is stable in acidic and photolytic environmental circumstances, while it degraded in oxidative, basic, and thermal humidity environment, according to the results of stress studies .

作用機序

Lefamulin works by inhibiting bacterial protein synthesis. It binds to the 50S bacterial ribosomal subunit in the peptidyl transferase center (PTC). The pleuromutilin tricyclic core binds to a pocket close to the A site, while the C14 side chain extends to the P site causing a tightening of the rotational movement in the binding pocket referred to as an induced-fit mechanism .

Safety and Hazards

Lefamulin has been shown to cause risk of fetal harm in animal studies, and it should not be used in pregnant patients . It has the potential to interact with multiple medications metabolized in the liver with the CYP3A4 enzyme, including phenytoin (Dilantin), rifampin, and azole antifungals . It is toxic and can cause moderate to severe irritation to the skin and eyes .

将来の方向性

Lefamulin may provide a valuable intravenous/oral monotherapy alternative to fluoroquinolones or macrolides for empiric treatment of patients with CABP, including cases of patients at risk for poor outcomes due to age or various comorbidities . It was approved for medical use in China for the treatment of adults with community-acquired bacterial pneumonia in the formulation of injection and tablet on November 14, 2023 .

特性

IUPAC Name

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMXIQXWHPSVDE-ZPJPNJFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027897
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lefamulin acetate

CAS RN

1350636-82-6
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?

A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。